Griseoviridin -

Griseoviridin

Catalog Number: EVT-1580460
CAS Number:
Molecular Formula: C22H27N3O7S
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Griseoviridin is a natural product found in Streptomyces griseoviridis with data available.
Source

Griseoviridin is naturally synthesized by Streptomyces griseus, a soil-dwelling bacterium known for producing various bioactive compounds. The production of griseoviridin can be optimized through fermentation processes, which have been studied to enhance yield and efficiency .

Classification

Griseoviridin falls under the category of antibiotics and more specifically within the streptogramins, which are known for their ability to inhibit bacterial protein synthesis. It is structurally related to other antibiotics in this class, such as virginiamycin, and is recognized for its unique mechanism of action against Gram-positive bacteria .

Synthesis Analysis

The synthesis of griseoviridin has been explored through various methodologies, highlighting its complex molecular architecture.

Methods

  1. Convergent Total Synthesis: Recent advancements include a convergent total synthesis approach that assembles griseoviridin from two protected fragments. This method utilizes a C11–N26 dienyl azide fragment alongside a macrocyclic component .
  2. Ring-Closing Metathesis: The first total synthesis reported by Meyers in 2000 employed ring-closing metathesis to form the macrocyclic structure essential to griseoviridin's activity .
  3. Enantioselective Synthesis: Techniques involving lipase-catalyzed acylation and palladium-catalyzed reactions have been utilized to achieve specific stereochemical configurations necessary for biological activity .

Technical Details

  • The synthesis often involves protecting groups to stabilize reactive sites during the formation of complex structures.
  • Various coupling reactions, including Stille coupling and amidation, are employed to link different molecular fragments efficiently.
Molecular Structure Analysis

Griseoviridin exhibits a complex molecular structure characterized by a macrocyclic lactone ring and several functional groups that contribute to its biological activity.

Structure

  • Molecular Formula: C20H25N3O5S
  • Molecular Weight: 421.49 g/mol
  • Structural Features: The structure includes a nine-membered lactone core, which is crucial for its antibiotic properties.

Data

  • The absolute configuration of griseoviridin has been elucidated using X-ray crystallography, confirming its intricate stereochemistry essential for its interaction with ribosomes .
Chemical Reactions Analysis

Griseoviridin participates in several chemical reactions that are pivotal for its synthesis and biological function.

Reactions

  1. Protein Synthesis Inhibition: Griseoviridin binds to the bacterial ribosome, specifically targeting the peptidyl transferase center, thereby inhibiting protein synthesis .
  2. Biosynthetic Pathways: The biosynthesis involves multiple enzymatic steps facilitated by specific transporter proteins identified as SgvT1 and SgvT2, which play critical roles in the export of the antibiotic from the producing organism .

Technical Details

  • The interactions at the molecular level involve complex binding mechanisms that disrupt normal ribosomal function.
  • Enzymatic pathways leading to griseoviridin production are intricately regulated within Streptomyces species.
Mechanism of Action

Griseoviridin exerts its antibacterial effects primarily through inhibition of protein synthesis.

Process

  1. Binding: Griseoviridin binds to the 50S subunit of the bacterial ribosome.
  2. Interference: This binding interferes with the translocation process during protein synthesis, effectively halting bacterial growth.
  3. Data on Efficacy: Studies have shown that griseoviridin demonstrates significant inhibitory activity against various pathogenic bacteria and fungi in vitro .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of griseoviridin is essential for its application in scientific research.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Griseoviridin is stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity towards nucleophiles due to its electrophilic centers within the lactone ring.
Applications

Griseoviridin has several significant applications in scientific research and medicine:

  1. Antibiotic Research: Used as a model compound in studies aimed at understanding antibiotic resistance mechanisms.
  2. Biosynthetic Studies: Investigated for insights into natural product biosynthesis pathways in Streptomyces species.
  3. Pharmaceutical Development: Potentially serves as a lead compound for developing new antibiotics targeting resistant bacterial strains .
Biosynthesis and Genetic Regulation of Griseoviridin

Genomic Organization of the sgv Biosynthetic Gene Cluster in Streptomyces griseoviridis

The biosynthetic gene cluster (BGC) for griseoviridin (GV) and its synergistic partner viridogrisein (VG, etamycin) spans a 105 kb DNA region in Streptomyces griseoviridis NRRL 2427. This sgv cluster (MIBiG ID: BGC0000459) comprises 36 open reading frames (ORFs), organized into distinct functional segments dedicated to GV and VG biosynthesis. The cluster is partitioned into two "halves," with NRPS genes primarily responsible for VG assembly and hybrid PKS-NRPS genes governing GV backbone formation [1] [3]. Key components include:

  • Core biosynthetic enzymes: Four NRPSs for VG and five hybrid PKS-NRPSs for GV.
  • Regulatory elements: sgvR2 and sgvR3 (SARP family activators), sgvA-D/K (γ-butyrolactone biosynthesis).
  • Transporters: sgvT1 (MFS transporter), sgvT2 (ABC transporter), sgvT3 (compensatory MFS transporter) [6].
  • Tailoring enzymes: Methyltransferases, oxidoreductases, and thioesterases.

Table 1: Core Genes within the sgv Cluster

Gene ID (MIBiG)Gene NameProtein FunctionRole in Biosynthesis
AGN74872.1sgvR3SARP regulatorTranscriptional activator of GV pathway
AGN74902.1sgvR2SARP regulatorCo-activator of VG genes
AGN74897.1sgvQDiscrete acyltransferaseTrans-AT for PKS modules
AGN74873.1sgvT1MFS transporterPrimary GV/VG efflux
AGN74890.1sgvT2ABC transporterSecondary efflux pump
AGN74905.1sgvKGBL synthaseAutoinducer synthesis

Role of Hybrid PKS-NRPS Systems in Backbone Assembly

Griseoviridin's macrocyclic scaffold is constructed by a trans-AT type I PKS-NRPS hybrid system characterized by unconventional domain architecture. The PKS segment (SgvP2–P6) incorporates:

  • Five extension modules with ketoacyl synthase (KS), acyl carrier protein (ACP), and ketoreductase (KR) domains.
  • A dehydratase (DH)-less module enabling β-hydroxyl retention in the polyketide chain.
  • The terminating NRPS module (SgvP7) incorporates cysteine via adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains, culminating in a thioesterase (TE)-mediated macrocyclization [1] [3]. This system synthesizes a 23-membered macrolactone fused to a 9-membered thioether-containing lactone—a structural hallmark of streptogramin A antibiotics [7].

Functional Characterization of Discrete Acyltransferase (SgvQ) in Polyketide Diversification

Unlike canonical cis-AT PKSs, GV biosynthesis employs SgvQ as a discrete trans-acting acyltransferase (trans-AT). This 317-aa protein salvages malonyl-CoA extender units and loads them onto the ACP domains of PKS modules. Gene inactivation of sgvQ abolished GV production but did not affect VG synthesis, confirming its exclusive role in polyketide chain extension [1]. SgvQ’s substrate flexibility enables incorporation of malonate-derived C2 units at five positions, generating the polyketide backbone’s carbon skeleton. This trans-AT strategy enhances biosynthetic versatility and is conserved in phylogenetically related streptogramin pathways [3].

γ-Butyrolactone (GBL) Signaling Pathways in Regulatory Cascades

The sgv cluster harbors four genes (sgvA, sgvB, sgvC, sgvK) encoding enzymes homologous to γ-butyrolactone (GBL) synthases and receptors. SgvK (an AfsA-like protein) synthesizes a putative GBL signaling molecule, while SgvA functions as a cytoplasmic receptor. Upon GBL binding, SgvA undergoes a conformational change, derepressing the SARP regulators sgvR2 and sgvR3 [1] [6]. This hierarchical regulation is critical for triggering GV/VG production in response to cell density, as demonstrated by sgvK knockout mutants showing >90% reduction in antibiotic titers [1].

SARP Family Regulators (SgvR2, SgvR3) in Transcriptional Activation

SgvR2 and SgvR3 are Streptomyces antibiotic regulatory proteins (SARPs) classified as small SARPs (~300 aa). They feature N-terminal DNA-binding domains (HTH motifs) and C-terminal bacterial transcriptional activation domains (BTADs). These regulators bind conserved heptameric sequences (5'-TTCGNNN-3') upstream of biosynthetic operons:

  • SgvR3 primarily activates GV PKS-NRPS genes (sgvP1–P7).
  • SgvR2 co-regulates VG NRPS genes and the transporter sgvT1 [1] [2].Double knockouts of sgvR2/R3 eliminated GV/VG production, while overexpression increased titers 2.5-fold. Their activity is potentiated by GBL signaling, positioning SARPs at the terminus of the sgv regulatory cascade [1] [6].

Post-Translational Modifications in Thio-Vinyl Ether Lactone Formation

The 9-membered thio-vinyl ether lactone ring of GV is generated through post-assembly oxidative cyclization. Key steps include:

  • Cysteine incorporation by the NRPS module SgvP7, providing the sulfur atom.
  • Flavin-dependent oxidation catalyzed by SgvP (AGN74891.1), forming a cysteine-derived thioaldehyde intermediate.
  • Non-enzymatic thioetherification between the thioaldehyde and a β-hydroxyl group on the polyketide chain, yielding the labile thio-vinyl ether moiety [1]. In vitro reconstitution confirmed SgvP’s role in C–S bond formation [6]. Synthetic studies corroborate the instability of this ring, requiring late-stage macrolactonization via Horner–Wadsworth–Emmons (HWE) reactions to preserve its integrity [5] [7].

Table 2: Impact of Key Gene Inactivations on Griseoviridin Production

Inactivated GeneProtein FunctionGV Production (% vs Wild-Type)VG Production (% vs Wild-Type)
sgvQtrans-AT0%100%
sgvR2SARP regulator15%8%
sgvR3SARP regulator3%95%
sgvT1MFS transporter40%35%
sgvKGBL synthase<10%<10%

Compounds Mentioned in Article

  • Griseoviridin
  • Viridogrisein (Etamycin)
  • γ-Butyrolactone (GBL)
  • 3-Hydroxypicolinic Acid
  • β-Amino Acids (Aoa/Ada)
  • Thio-Vinyl Ether Lactone
  • Pristinamycin IIA
  • Virginiamycin M

Properties

Product Name

Griseoviridin

IUPAC Name

(1S,9S,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione

Molecular Formula

C22H27N3O7S

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15+,17-/m1/s1

InChI Key

UXWOXTQWVMFRSE-PUXWVVMRSA-N

SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O

Synonyms

griseoviridin

Canonical SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O

Isomeric SMILES

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O

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